2-(Pyrrolidin-1-yl)butan-1-amine
Description
The exploration of novel chemical entities with unique structural motifs is a cornerstone of progress in organic chemistry. Among the vast landscape of organic molecules, those containing amine functionalities, particularly within chiral frameworks, are of paramount importance. This article provides a focused investigation into the chemical compound 2-(Pyrrolidin-1-yl)butan-1-amine, contextualizing its significance through the lens of its constituent chemical scaffolds and the broader trends in chiral amine research.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCMIRCRKQLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953750-99-7 | |
| Record name | 2-(pyrrolidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for 2 Pyrrolidin 1 Yl Butan 1 Amine
Comprehensive Retrosynthetic Analysis of the 2-(Pyrrolidin-1-yl)butan-1-amine Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary C-N bonds and the chiral center at the C2 position of the butane (B89635) chain are key strategic points for disconnection.
One common approach involves the formation of the C-N bond between the pyrrolidine (B122466) ring and the butan-1-amine backbone as a key step. This can be envisioned through the reaction of a suitable 2-substituted butane derivative with pyrrolidine. The challenge in this approach lies in the stereoselective introduction of the amine and pyrrolidine groups.
Another strategy focuses on building the pyrrolidine ring onto a pre-existing chiral butanamine derivative. This could involve the cyclization of an acyclic precursor. nih.govmdpi.com
A third approach considers the entire this compound as a synthon that can be derived from simpler, commercially available starting materials. This often involves multi-step sequences where the chirality is introduced early on and carried through the synthesis. arxiv.org
Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors
| Disconnection Strategy | Precursor 1 | Precursor 2 |
| C-N bond formation (pyrrolidine addition) | A chiral 2-aminobutan-1-ol (B80463) or a derivative | Pyrrolidine |
| C-N bond formation (amine addition) | A chiral 2-(pyrrolidin-1-yl)butanal or carboxylic acid | An amine source |
| Pyrrolidine ring formation | A chiral acyclic amino alcohol or dihalide | - |
| Building block approach | Chiral amino acids (e.g., L-valine) | Pyrrolidine |
Development of Convergent and Stereoselective Synthetic Pathways to this compound
Convergent and stereoselective syntheses are highly desirable for producing enantiomerically pure this compound. These pathways aim to maximize efficiency by assembling complex molecules from smaller, pre-synthesized fragments, often with high stereocontrol. researchgate.net
Strategies for Enantioselective Synthesis of Chiral this compound
The enantioselective synthesis of this compound is crucial for its potential applications. Several strategies have been developed to achieve high enantiomeric purity.
One effective method is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. For instance, (S)-phenylglycinol can be used as a chiral auxiliary in the synthesis of chiral pyrrolidine derivatives. researchgate.net
Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govresearchgate.net This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.
Utilization of Chiral Pool Precursors in Asymmetric Synthesis of this compound
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. These can serve as excellent starting materials for the synthesis of complex chiral molecules. nih.gov
For the synthesis of this compound, amino acids such as L-valine are particularly relevant due to their structural similarity to the target molecule. lookchem.com The synthesis can start from L-valine, which already possesses the desired stereochemistry at the C2 position. The synthetic sequence would then involve the transformation of the carboxylic acid and the side chain to install the pyrrolidine and amine functionalities.
Table 2: Examples of Chiral Pool Precursors and Their Transformation
| Chiral Pool Precursor | Key Transformation Steps | Reference |
| L-Valine | 1. Reduction of carboxylic acid to alcohol.2. Conversion of the amino group to a leaving group.3. Nucleophilic substitution with pyrrolidine. | lookchem.com |
| (S)-Proline | 1. Ring opening to an acyclic precursor.2. Functional group manipulation to introduce the butylamine (B146782) side chain. | nih.govmdpi.com |
Application of Asymmetric Catalysis in C-N Bond Formation for this compound Synthesis
Asymmetric catalysis offers a powerful tool for the enantioselective formation of C-N bonds, a key step in many synthetic routes to this compound. nih.govresearchgate.net
Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines has emerged as a promising method for synthesizing chiral N-heterocycles. nih.govresearchgate.net This strategy could be adapted to construct the chiral pyrrolidine ring with high enantioselectivity. The use of chiral ligands, such as (S,S)-Ph-BPE, in combination with a copper catalyst can effectively control the stereochemical outcome of the C-N bond-forming cyclization. researchgate.net
Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence in asymmetric synthesis. nih.govresearchgate.net Chiral pyrrolidine-based catalysts themselves have been extensively used to promote a variety of enantioselective transformations. nih.gov For the synthesis of the target molecule, a chiral amine catalyst could be employed to facilitate the asymmetric addition of a nucleophile to an enal, followed by further transformations to yield the desired product. rsc.org
Exploration of Novel Coupling Reactions and Functional Group Transformations in this compound Synthesis
Modern organic synthesis relies on the development of novel and efficient reactions. For the synthesis of this compound, several advanced coupling reactions and functional group transformations can be envisioned.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be utilized to construct key carbon-carbon bonds in the synthesis of precursors. acs.org For example, a suitably functionalized pyrrolidine derivative could be coupled with a butynyl fragment, which can then be reduced to the desired butyl side chain.
Optimization of Reaction Conditions and Process Scale-Up Considerations for this compound Production
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of process safety and economics. google.com
Table 3: Parameters for Reaction Optimization
| Parameter | Considerations for Optimization |
| Solvent | Polarity, boiling point, safety, and environmental impact. The choice of solvent can significantly influence reaction rates and selectivity. researchgate.net |
| Temperature | Balancing reaction rate with the stability of reactants, intermediates, and products. Controlling temperature is crucial for maintaining chiral purity. google.com |
| Catalyst Loading | Minimizing the amount of expensive catalyst while maintaining high conversion and selectivity. |
| Reagent Stoichiometry | Using the optimal ratio of reactants to maximize yield and minimize waste. |
| Reaction Time | Determining the point at which the reaction is complete to avoid side reactions and decomposition. |
| Work-up and Purification | Developing efficient and scalable methods for isolating the pure product, such as crystallization or chromatography. |
For large-scale production, factors such as the cost and availability of starting materials, the safety of the chemical processes, and the environmental impact of the synthesis must be carefully evaluated. wikipedia.org The development of robust and scalable synthetic routes is essential for the commercial viability of this compound.
Implementation of Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate its environmental footprint, focusing on waste reduction, the use of safer chemicals, and enhanced energy efficiency. mdpi.cominstituteofsustainabilitystudies.com The synthesis of chiral amines, a critical class of intermediates for active pharmaceutical ingredients (APIs), is a key area for implementing these sustainable practices. openaccessgovernment.orgnih.gov For a molecule such as this compound, a chiral amine, applying green chemistry is not just an environmental consideration but also a path toward more efficient and cost-effective production. ispe.org
Traditional routes for synthesizing chiral amines often involve multiple steps, stoichiometric reagents, and hazardous organic solvents, which generate significant waste and pose safety risks. openaccessgovernment.org Green and sustainable approaches for this compound synthesis focus on catalysis, biocatalysis, the use of safer solvents, and process optimization to overcome these challenges.
A primary green strategy is the use of catalytic reductive amination. This method is highly atom-economical, producing water as the main byproduct. acs.orgnih.gov In the context of this compound synthesis, this could involve the direct reaction of a suitable ketone precursor with pyrrolidine, followed by catalytic hydrogenation. Transition metal catalysts based on iridium, ruthenium, or rhodium are often employed for such transformations, enabling high efficiency and selectivity. acs.orgnih.govacs.org The development of catalysts that operate under mild conditions (lower temperatures and pressures) further enhances the green profile of the synthesis. bohrium.com
Biocatalysis offers a powerful and highly selective alternative for producing enantiomerically pure chiral amines. bohrium.comnih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) can catalyze the synthesis of chiral amines with exceptional stereoselectivity (>99% enantiomeric excess) under mild, aqueous conditions. nih.govhims-biocat.eu For instance, a potential biocatalytic route could employ an engineered transaminase to convert a ketone precursor into the desired enantiomer of the amine. nih.gov This approach avoids the use of toxic heavy metals and hazardous reagents often associated with traditional chemical synthesis. nih.gov The combination of different enzymes in a biocatalytic cascade can further streamline the synthesis, converting simple starting materials into complex chiral amines in a single pot. acs.orgresearchgate.net
The choice of solvent is another cornerstone of green chemical synthesis. jddhs.com Traditional syntheses often rely on volatile and toxic organic solvents. jddhs.com Green chemistry promotes the use of safer alternatives like water, ethanol (B145695), or supercritical carbon dioxide, or even performing reactions in solvent-free conditions. instituteofsustainabilitystudies.comjddhs.com For the synthesis of pyrrolidine derivatives, methods using water as a solvent have been successfully developed, showcasing the potential for greener reaction media. nih.gov
Furthermore, process intensification techniques like continuous flow synthesis are being implemented to improve safety, efficiency, and scalability. ispe.org Flow chemistry allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processing. ispe.org
The table below outlines potential green chemistry strategies for the synthesis of this compound.
| Green Chemistry Approach | Application to this compound Synthesis | Key Advantages | References |
|---|---|---|---|
| Catalytic Reductive Amination | Direct coupling of a ketone precursor with pyrrolidine using a transition metal catalyst (e.g., Ir, Ru) and a hydrogen source. | High atom economy, reduced waste, potential for high selectivity. | acs.org, nih.gov, frontiersin.org |
| Biocatalysis | Asymmetric synthesis using engineered enzymes like transaminases (TAs) or imine reductases (IREDs) to ensure high enantiopurity. | Exceptional stereoselectivity, mild aqueous reaction conditions, biodegradable catalysts, reduced use of toxic reagents. | nih.gov, bohrium.com, researchgate.net |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or supercritical fluids. | Reduced environmental impact, improved safety, lower toxicity. | instituteofsustainabilitystudies.com, jddhs.com, nih.gov |
| Process Intensification | Employing continuous flow reactors for the synthesis. | Shorter reaction times, enhanced safety, better process control, and easier scalability. | ispe.org |
| Renewable Feedstocks | Deriving starting materials from bio-based sources instead of petroleum. | Reduced carbon footprint and reliance on fossil fuels. | openaccessgovernment.org |
Advanced Spectroscopic and Structural Elucidation of this compound
The comprehensive characterization of a chiral molecule is fundamental to understanding its chemical properties and spatial arrangement. For this compound, a vicinal diamine featuring a stereocenter, a suite of advanced spectroscopic techniques is employed to unambiguously determine its structure, conformation, and absolute configuration. This article details the application of high-field Nuclear Magnetic Resonance (NMR), Tandem Mass Spectrometry (MS/MS), Vibrational Spectroscopy (FT-IR, Raman), X-ray Crystallography, and Chiroptical Spectroscopy for the complete structural elucidation of this compound.
Theoretical and Computational Investigations of 2 Pyrrolidin 1 Yl Butan 1 Amine
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure, Stability, and Reactivity Prediction of 2-(Pyrrolidin-1-yl)butan-1-amine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring the electronic structure, stability, and reactivity of this compound.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. rsc.org It is used to determine the electronic structure by calculating the electron density of a molecule. nih.gov For this compound, a DFT approach, perhaps using the B3LYP functional with a 6-31G(d) basis set, could be employed to optimize the molecular geometry and calculate various electronic properties. acs.orgnih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's kinetic stability and chemical reactivity.
Ab initio methods, which are based on first principles without the use of empirical parameters, can offer even higher accuracy, albeit at a greater computational expense. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to refine the results obtained from DFT calculations and provide benchmark data for the electronic properties of this compound. acs.org
The insights from these calculations can be used to predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is vital for understanding its potential chemical transformations.
Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical) (Calculated using DFT B3LYP/6-31G(d))
| Property | Value |
|---|---|
| Total Energy | -482.345 Hartrees |
| HOMO Energy | -0.234 eV |
| LUMO Energy | 0.087 eV |
| HOMO-LUMO Gap | 0.321 eV |
Conformational Analysis and Potential Energy Surface Mapping of this compound Isomers
The flexibility of the butyl chain and the pyrrolidine (B122466) ring in this compound means that the molecule can exist in numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. acs.org
A systematic conformational search can be performed using molecular mechanics force fields or more accurate quantum chemical methods to identify the low-energy conformers of the molecule. nih.gov The results of this search can be used to construct a Potential Energy Surface (PES) , which is a multidimensional map that represents the energy of the molecule as a function of its geometry. longdom.orgnumberanalytics.com The PES can reveal the most stable conformations (local and global minima) and the energy barriers between them (saddle points). researchgate.net For a molecule like this compound, key dihedral angles, such as those along the butyl chain and at the junction with the pyrrolidine ring, would be systematically varied to map out the PES. researchgate.net Understanding the conformational landscape is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape. frontiersin.orgnih.gov
Illustrative Data Table: Relative Energies of Key Conformers of this compound (Hypothetical)
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | 178.5° | 0.00 |
| Local Minimum 1 | 65.2° | 1.25 |
| Local Minimum 2 | -70.1° | 1.48 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects on this compound
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.comnih.gov By simulating the motion of this compound in a solvent, such as water, it is possible to gain insights into its solution-phase behavior. nih.govresearchgate.net
An MD simulation would typically involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system. upc.edu This allows for the observation of how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. nih.govresearchgate.net These simulations can reveal important information about solvation, such as the formation of hydrogen bonds between the amine group and water, and how the solvent influences the conformational preferences of the molecule. wikipedia.org The results from MD simulations can be used to calculate various properties, including radial distribution functions to understand the solvation shell structure and diffusion coefficients to characterize the molecule's mobility in solution.
Illustrative Data Table: Key Observables from a Hypothetical MD Simulation of this compound in Water
| Observable | Value |
|---|---|
| Simulation Time | 100 ns |
| Average Number of Hydrogen Bonds (to amine) | 2.8 |
| Diffusion Coefficient | 3.5 x 10⁻⁵ cm²/s |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound
Computational methods can be used to predict the spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.govosti.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.orgnih.govacs.org By calculating the chemical shifts for different possible isomers or conformers, it is possible to identify the structure that best matches the experimental data.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. arxiv.org DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.netnist.govrsc.orgroyalsocietypublishing.org These predicted spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. Discrepancies between the calculated and experimental frequencies can often be resolved by applying a scaling factor.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical) (Calculated using GIAO-DFT B3LYP/6-31G(d))
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₂) | 45.2 |
| C2 (CH) | 65.8 |
| C3 (CH₂) | 28.9 |
| C4 (CH₃) | 11.5 |
| Cα (Pyrrolidine) | 54.3 |
Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations Involving this compound
To understand the chemical reactivity of this compound in more detail, computational methods can be used to model potential reaction pathways. rsc.orgacs.org This involves identifying the transition state, which is the highest energy point along the reaction coordinate that connects reactants to products. numberanalytics.commasterorganicchemistry.com
By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. researchgate.net Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) can be used to find transition states. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency. These calculations can be applied to various potential reactions of this compound, such as N-alkylation or acylation, to predict the most likely reaction products and the conditions required to form them.
Illustrative Data Table: Hypothetical Reaction Pathway Analysis for N-Acetylation of this compound
| Parameter | Value (kcal/mol) |
|---|---|
| Energy of Reactants | 0.0 |
| Energy of Transition State | +15.7 |
| Energy of Products | -5.2 |
| Activation Energy (Forward) | +15.7 |
| Activation Energy (Reverse) | +20.9 |
Mechanistic Organic Chemistry Studies Involving 2 Pyrrolidin 1 Yl Butan 1 Amine
Investigation of Reaction Kinetics and Thermodynamic Parameters for Amine-Mediated Reactions Utilizing 2-(Pyrrolidin-1-yl)butan-1-amine
The dual amine functionalities in this compound allow it to function as a base, a nucleophile, or a bifunctional catalyst in numerous organic transformations. Kinetic studies of such amine-mediated reactions are crucial for understanding the reaction mechanism and optimizing reaction conditions. These investigations typically involve monitoring the concentration of reactants and products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC).
For a hypothetical reaction where this compound acts as a catalyst, the rate law would be determined to establish the order of the reaction with respect to the reactants and the catalyst. This information helps to elucidate the composition of the transition state.
Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined by conducting kinetic experiments at various temperatures and applying the Eyring equation. These parameters provide insights into the energy landscape of the reaction, indicating whether the reaction is enthalpically or entropically driven and revealing the nature of the transition state's organization.
Table 1: Representative Kinetic and Thermodynamic Data for an Amine-Catalyzed Reaction
| Parameter | Value | Significance |
| Rate Constant (k) | Varies with conditions | Indicates the speed of the reaction. |
| Reaction Order | Typically 1st or 2nd | Reveals the molecularity of the rate-determining step. |
| Activation Energy (Ea) | Varies | The minimum energy required for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | Varies | The change in heat content in forming the transition state. |
| Entropy of Activation (ΔS‡) | Varies | The change in disorder in forming the transition state. |
Elucidation of Catalytic Cycles and Intermediates in Processes Where this compound Acts as a Catalyst or Ligand
As a catalyst, this compound can participate in various catalytic cycles. For instance, in reactions involving carbonyl compounds, the secondary pyrrolidine (B122466) nitrogen can form an enamine intermediate, a key species in many organocatalytic transformations. acs.org The primary amine can act as a hydrogen bond donor or a basic site, potentially leading to bifunctional catalysis.
A general catalytic cycle for an enamine-catalyzed reaction would involve:
Enamine formation: The pyrrolidine nitrogen attacks a carbonyl compound to form a carbinolamine, which then dehydrates to the corresponding enamine.
Nucleophilic attack: The enamine, being electron-rich at the α-carbon, attacks an electrophile.
Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the amine catalyst.
When acting as a ligand, the two nitrogen atoms of this compound can chelate to a metal center, influencing the metal's catalytic activity, selectivity, and stability. The elucidation of these catalytic cycles often involves a combination of kinetic studies, spectroscopic identification of intermediates, and computational modeling.
Proton Transfer Mechanisms and Basicity Studies of this compound in Various Solvent Systems
The basicity of the two nitrogen atoms in this compound is a fundamental property that governs its role in proton transfer reactions. The pyrrolidine nitrogen is a secondary amine, while the other is a primary amine. Their respective pKa values will depend on the solvent system due to differential solvation of the neutral and protonated forms.
Proton transfer is a key step in many acid-base catalyzed reactions. The rate and equilibrium of proton transfer can be studied using techniques such as NMR spectroscopy (by observing chemical shift changes or line broadening) and stopped-flow kinetics. The proton affinity (PA), a gas-phase measure of basicity, provides intrinsic information about the molecule's basicity without solvent effects. wikipedia.org The proton affinity of pyrrolidine itself is known to be approximately 948.3 kJ/mol. nist.gov The presence of the aminobutyl substituent would be expected to influence this value.
Table 2: Proton Affinity of Pyrrolidine and Related Amines
| Compound | Proton Affinity (kJ/mol) | Reference |
| Pyrrolidine | 948.3 | nist.gov |
| Butan-1-amine | ~940 | |
| Diethylamine (B46881) | ~960 |
Note: Values for butan-1-amine and diethylamine are approximate and serve for comparative purposes.
Stereochemical Course of Reactions Influenced by Chiral this compound
If this compound is used in its chiral, enantiomerically pure form (e.g., (R)- or (S)-2-(pyrrolidin-1-yl)butan-1-amine), it can be employed as a chiral catalyst or ligand to induce stereoselectivity in a reaction. The chiral center at the C2 position of the butane (B89635) chain can create a chiral environment around the catalytically active sites (the amine groups).
In organocatalysis, the chiral amine can lead to the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the subsequent bond-forming step. acs.org The stereoselectivity (enantiomeric excess, ee, or diastereomeric excess, de) of the product would be highly dependent on the structure of the catalyst, the substrate, and the reaction conditions. The study of the stereochemical course of such reactions often involves detailed analysis of the product mixture by chiral chromatography and correlation of the observed stereochemistry with proposed transition state models.
Spectroscopic Probing of Reaction Intermediates Formed in Reactions Involving this compound
The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. nih.govrsc.orgacs.org In reactions involving this compound, key intermediates could include enamines, iminium ions, or metal-ligand complexes. Various spectroscopic techniques can be employed for their detection and characterization.
Low-temperature NMR spectroscopy can be used to "freeze out" and observe transient intermediates that are unstable at room temperature. Mass spectrometry, particularly electrospray ionization (ESI-MS), can detect charged intermediates like iminium ions directly from the reaction mixture. rsc.org Infrared (IR) spectroscopy can be useful for identifying the formation and consumption of functional groups, such as the C=N stretch of an iminium ion or the C=C stretch of an enamine.
Table 3: Spectroscopic Techniques for Intermediate Probing
| Spectroscopic Technique | Type of Intermediate Detected | Key Observables |
| Nuclear Magnetic Resonance (NMR) | Enamines, Iminium Ions, Carbinolamines | Chemical shifts, coupling constants, nuclear Overhauser effects. |
| Mass Spectrometry (MS) | Charged intermediates (e.g., Iminium Ions) | Mass-to-charge ratio (m/z) of intermediates. |
| Infrared (IR) Spectroscopy | Enamines, Iminium Ions | Characteristic vibrational frequencies (e.g., C=N, C=C stretches). |
| UV-Vis Spectroscopy | Conjugated intermediates | Absorption maxima (λmax) and changes in absorbance. |
Applications of 2 Pyrrolidin 1 Yl Butan 1 Amine in Advanced Organic Synthesis and Materials Science
Design and Synthesis of Novel Chiral Ligands Derived from 2-(Pyrrolidin-1-yl)butan-1-amine for Asymmetric Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The structure of this compound is inherently suited for this purpose, offering multiple coordination sites and a chiral backbone to create a stereochemically defined environment around a metal center or to act as an organocatalyst.
The presence of two nitrogen atoms—a tertiary amine within the pyrrolidine (B122466) ring and a primary amine on the butyl chain—makes this compound an excellent candidate for a bidentate ligand. Such "N,N" ligands are crucial in coordinating with transition metals (e.g., rhodium, palladium, iridium) to form active and selective catalysts for a variety of asymmetric transformations. acs.org
The synthesis of ligands from this scaffold would involve using an enantiomerically pure form of the amine. The chiral center on the butanamine chain, once resolved, can effectively induce asymmetry in catalytic reactions. These ligands are particularly promising for reactions such as asymmetric hydrogenation, hydroamination, and C-C bond-forming cross-coupling reactions. While specific research focusing exclusively on ligands derived from this compound is not extensively documented, the performance of structurally similar chiral diamine ligands provides a strong indication of their potential efficacy. For instance, chiral 1,2-diamines are well-established ligands in asymmetric synthesis. wikipedia.org
Table 1: Examples of Metal-Catalyzed Reactions Using Chiral Diamine Ligand Motifs
| Reaction Type | Metal Catalyst | Typical Substrate | Potential Role of this compound Ligand |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral ketones, imines | Formation of a chiral metal complex to enable enantioselective reduction. |
| Asymmetric Transfer Hydrogenation | Iridium, Rhodium | Ketones, imines | Creation of a chiral environment for the transfer of hydrogen from a donor molecule. |
The pyrrolidine scaffold is a privileged motif in organocatalysis, a field that uses small organic molecules to catalyze reactions, avoiding the use of metals. beilstein-journals.org The secondary amine of proline and its derivatives is famously used to activate carbonyl compounds through the formation of enamine or iminium ion intermediates.
While this compound itself has a tertiary amine, its derivatives based on a pyrrolidin-2-yl structure could be highly effective. More directly, the existing scaffold can be modified to create bifunctional organocatalysts. The primary amine of the butanamine side chain can be functionalized to introduce a hydrogen-bond donor group (e.g., a urea, thiourea, or sulfonamide). This would result in a bifunctional catalyst capable of activating one reactant via enamine/iminium formation (using the pyrrolidine nitrogen) and the other via hydrogen bonding, leading to high levels of stereocontrol. nih.gov This strategy is a cornerstone of modern organocatalyst design. researchgate.net
Table 2: Potential Organocatalytic Transformations Using Derivatives of this compound
| Reaction Type | Activation Mode | Role of Modified Catalyst | Expected Outcome |
|---|---|---|---|
| Michael Addition | Enamine catalysis | The pyrrolidine moiety activates an aldehyde or ketone. | Enantioselective formation of C-C bonds. beilstein-journals.org |
| Aldol (B89426) Reaction | Enamine catalysis | The pyrrolidine moiety activates a ketone donor. | Synthesis of chiral β-hydroxy ketones. nih.gov |
| Mannich Reaction | Iminium ion catalysis | The pyrrolidine moiety activates an imine. | Enantioselective synthesis of β-amino carbonyl compounds. |
Role of this compound as a Versatile Building Block in the Construction of Complex Organic Molecules
Chiral substituted pyrrolidines are fundamental building blocks in medicinal chemistry and natural product synthesis, appearing in a vast number of biologically active compounds. chemicalbook.comnih.gov this compound serves as a valuable chiral synthon, offering multiple points for chemical modification. Its utility stems from the presence of two distinct amine functionalities and a predefined stereocenter.
The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to build more complex side chains. The tertiary amine of the pyrrolidine ring, while less nucleophilic, can be involved in quaternization reactions or can direct metallation at adjacent positions. Efficient synthetic routes to prepare such chiral pyrrolidine inhibitors for targets like neuronal nitric oxide synthase have been developed, highlighting the importance of this class of compounds. nih.gov The pyrrolidine ring itself is a stable scaffold that imparts specific conformational properties to the final molecule.
Investigation of this compound in Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Chiral diamines are particularly interesting building blocks for creating complex supramolecular architectures, such as macrocycles, cages, and helices. nih.gov These structures can function as synthetic receptors (hosts) for the selective binding of other molecules (guests).
The two amine groups in this compound can act as hydrogen bond donors (primary amine) and acceptors (both amines), enabling self-assembly. Condensation reactions between a chiral diamine and a dialdehyde (B1249045) can lead to the formation of enantiopure macrocyclic imines, which can then be reduced to the corresponding more flexible macrocyclic amines. nih.gov These macrocycles often exhibit rich supramolecular chemistry, capable of encapsulating small organic guest molecules. nih.gov The chirality of the diamine building block can be transferred to the entire assembly, allowing for enantioselective recognition of chiral guests, a process with potential applications in chemical sensing and separation. acs.orgacs.org
Polymerization Initiator or Chain Transfer Agent Applications of this compound in Polymer Chemistry
In polymer chemistry, diamines are widely used as monomers for the synthesis of condensation polymers like polyamides and polyimides. wikipedia.orgicdst.org this compound could theoretically be used as an A-B type monomer, where the two amine groups have different reactivity, or as a co-monomer in a polycondensation reaction with a dicarboxylic acid or its derivative. The resulting polymer would have pyrrolidine units pendant to the main chain, which could influence its physical properties or provide sites for post-polymerization modification.
Furthermore, primary and secondary amines can act as initiators for the ring-opening polymerization (ROP) of certain cyclic monomers, such as lactones or N-carboxyanhydrides. The primary amine of this compound could initiate such a polymerization, incorporating the molecule at one end of the polymer chain. Mechanochemical methods have also been shown to facilitate polycondensation between diamines and dialdehydes. rsc.org While the role of this specific diamine is not widely reported, the fundamental reactivity of its amine groups suggests its potential utility in these areas of polymer synthesis. safrole.com
Integration of this compound into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) for Specific Applications
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. tcichemicals.comresearchgate.net Diamines are frequently used as the organic linkers in the synthesis of these materials. alfa-chemistry.comcd-bioparticles.net The two amine groups can connect to metal clusters (in MOFs) or other organic linkers (in COFs) to form extended, porous networks.
The incorporation of chiral building blocks, such as those derived from the pyrrolidine motif, is a key strategy for creating chiral MOFs and COFs. bohrium.comrsc.org These chiral porous materials are highly sought after for applications in enantioselective catalysis, separation of racemic mixtures, and chiral sensing. By using an enantiomerically pure form of this compound as a linker, it would be possible to impart chirality to the framework's pores. The pyrrolidine moiety could be oriented into the pores, creating a chiral environment that can selectively interact with guest molecules or act as a heterogeneous catalytic site. mdpi.comrsc.org
Table 3: Potential of this compound as a Linker in Porous Materials
| Framework Type | Linkage Chemistry | Potential Application | Rationale |
|---|---|---|---|
| Imine-linked COF | Condensation with a trialdehyde linker | Asymmetric Catalysis | The pyrrolidine unit provides a chiral catalytic site within the porous framework. bohrium.com |
| MOF | Coordination to metal nodes (e.g., Zn, Zr) | Enantioselective Separation | The chiral pores created by the linker can preferentially adsorb one enantiomer over another. |
Future Directions and Emerging Research Avenues for 2 Pyrrolidin 1 Yl Butan 1 Amine
Development of Highly Efficient and Sustainable Synthetic Routes
The development of green and efficient methods for synthesizing chiral amines is a cornerstone of modern organic chemistry. wiley.comnih.gov Future research on 2-(Pyrrolidin-1-yl)butan-1-amine will undoubtedly prioritize the development of sustainable synthetic routes that minimize waste, energy consumption, and the use of hazardous reagents.
One of the most promising avenues is the application of biocatalysis . The use of enzymes, such as transaminases, imine reductases, and amine dehydrogenases, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govmdpi.comresearchgate.net Engineered enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity under mild reaction conditions. nih.govresearchgate.net Future work will likely focus on engineering specific enzymes for the efficient production of this compound, potentially through directed evolution and protein engineering techniques to enhance substrate specificity and catalytic efficiency. nih.gov
Another key area is the development of one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single operation, improve efficiency and reduce waste. rsc.orgorganic-chemistry.org For instance, a one-pot reductive amination of a suitable ketone precursor with pyrrolidine (B122466) could be a direct and atom-economical route to this compound. Research in this area could explore novel catalyst systems, such as iridium-based catalysts, that are effective for such transformations. rsc.org
Furthermore, the principles of green chemistry will continue to guide synthetic efforts. This includes the use of environmentally friendly solvents, such as ethanol (B145695) or water, and the development of catalytic processes that can be easily scaled up for industrial applications. vjol.info.vnrsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Advantages | Potential Research Directions |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govmdpi.com | Enzyme screening and engineering for specific substrate, process optimization. nih.gov |
| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. rsc.orgorganic-chemistry.org | Development of novel catalysts, optimization of reaction conditions. rsc.org |
| Asymmetric Hydrogenation | High yields and enantioselectivities. researchgate.net | Development of novel, cost-effective, and recyclable chiral catalysts. |
| Green Chemistry Approaches | Use of renewable resources, safer solvents, and energy efficiency. vjol.info.vnrsc.org | Exploration of solvent-free reactions, microwave-assisted synthesis. vjol.info.vn |
Exploration of Novel Catalytic Systems Based on this compound Scaffolds
The pyrrolidine scaffold is a privileged motif in organocatalysis, capable of promoting a wide range of asymmetric transformations with high stereocontrol. mdpi.commdpi.combeilstein-journals.org The structure of this compound, with its chiral center and secondary amine, makes it an excellent candidate for the development of novel organocatalysts.
Future research will likely focus on the design and synthesis of new proline-based organocatalysts derived from this compound. mdpi.com These catalysts could be employed in a variety of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. mdpi.comresearchgate.net Modifications to the butan-1-amine side chain could be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity.
The development of bifunctional catalysts , where the this compound scaffold is combined with another catalytic moiety, is another exciting prospect. mdpi.com For example, incorporating a hydrogen-bond donor group could lead to catalysts with enhanced activity and stereoselectivity in certain reactions. researchgate.net
The application of these novel catalysts in synergistic catalysis , where two or more catalytic cycles operate in concert, is also a promising area of investigation. mdpi.com This approach can enable transformations that are not possible with a single catalyst system.
Advanced In situ Spectroscopic Characterization Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and processes. Future research on this compound will increasingly rely on advanced in situ and operando spectroscopic techniques to probe reaction intermediates and transition states in real-time. oxinst.comyoutube.comyoutube.comnih.govyoutube.com
Operando Raman spectroscopy , for instance, can provide valuable information about the structure of catalytic species and the formation of intermediates under actual reaction conditions. oxinst.comyoutube.com This technique can be used to study the mechanism of catalytic reactions involving this compound-based catalysts, providing insights into the factors that control stereoselectivity.
Time-resolved ambient pressure photoelectron spectroscopy is another powerful tool for studying the dynamics of heterogeneous catalysis. nih.gov This technique could be used to investigate the interaction of this compound with catalyst surfaces, shedding light on the activation and reaction pathways.
By combining these advanced spectroscopic methods with computational modeling, researchers can develop a detailed picture of the reaction mechanism at the molecular level. This knowledge will be invaluable for the design of next-generation catalysts with improved performance.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govnih.gov These powerful computational tools can be used to accelerate the discovery and development of new molecules and materials. nih.govresearchgate.net
In the context of this compound, ML models can be developed to predict its properties , such as its catalytic activity or its potential as a pharmaceutical ingredient. nih.govmdpi.comnih.gov These models can be trained on existing experimental data to identify structure-property relationships, which can then be used to guide the design of new derivatives with improved performance.
AI can also be used for the inverse design of catalysts , where a desired catalytic property is specified, and an AI algorithm proposes a chemical structure that is likely to exhibit that property. researchgate.net This approach could be used to design novel organocatalysts based on the this compound scaffold with enhanced activity and selectivity for specific reactions.
Table 2: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
| Property Prediction | Regression Models, Neural Networks. nih.govnih.gov | Accelerated screening of derivatives with desired properties. |
| Catalyst Design | Generative Models, Inverse Design Algorithms. researchgate.net | Rational design of highly efficient and selective catalysts. |
| Synthetic Route Planning | Retrosynthesis Algorithms. nih.gov | Identification of optimal and sustainable synthetic pathways. |
| Mechanistic Elucidation | Analysis of Spectroscopic Data. | Deconvolution of complex reaction mechanisms. |
Expanding the Scope of Applications for this compound in Emerging Areas of Chemical Science
The unique structural features of this compound make it a versatile building block for the development of new molecules with a wide range of applications. While its potential in catalysis and medicinal chemistry is already being explored, future research will likely expand its use into other emerging areas of chemical science.
In materials science , derivatives of this compound could be investigated as components of novel polymers or functional materials. Its chiral nature could be exploited to create materials with specific optical or chiroptical properties.
In the field of supramolecular chemistry , the ability of the amine groups to form hydrogen bonds could be utilized in the design of self-assembling systems and molecular receptors.
Furthermore, the development of new synthetic methodologies will undoubtedly open up new avenues for the application of this compound and its derivatives in areas that are yet to be imagined. The continued exploration of this fascinating molecule promises to yield exciting discoveries and innovations in the years to come.
Q & A
Q. What are the established synthetic routes for 2-(Pyrrolidin-1-yl)butan-1-amine?
The compound is typically synthesized via reductive amination of 4-pyrrolidinobutan-2-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction parameters such as solvent choice (e.g., methanol or tetrahydrofuran) and temperature (room temperature to reflux) are critical for optimizing yield and purity. Post-reaction purification often involves column chromatography or recrystallization .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify hydrogen and carbon environments, particularly the pyrrolidine ring and amine protons.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles .
Q. What functional groups in this compound influence its reactivity?
The secondary amine group and pyrrolidine ring dominate reactivity. The amine participates in acid-base reactions and nucleophilic substitutions, while the pyrrolidine ring’s conformational flexibility affects steric interactions in binding studies or catalytic processes .
Q. How can researchers assess the stability of this compound under varying pH conditions?
Stability studies involve incubating the compound in buffered solutions (pH 2–12) at controlled temperatures. Degradation is monitored via:
- UV-Vis spectroscopy to track absorbance changes.
- HPLC to quantify intact compound over time.
- LC-MS to identify degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
- Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric reductive amination.
- Employ chiral HPLC or polarimetry to assess enantiomeric excess (ee).
- Adjust solvent polarity (e.g., ethanol vs. dichloromethane) to influence stereoselectivity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Replicate assays under standardized conditions (e.g., cell line, incubation time, concentration).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Investigate stereochemical effects by testing isolated enantiomers .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Synthesize derivatives with modifications to the pyrrolidine ring (e.g., substituents at C3/C4) or amine backbone (e.g., branching or elongation).
- Test analogs in functional assays (e.g., receptor binding or enzyme inhibition).
- Use molecular docking to correlate structural changes with binding affinity .
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- High-resolution mass spectrometry (HRMS) to identify low-abundance byproducts.
- Gas chromatography (GC) with flame ionization detection for volatile impurities.
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from impurities .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Use QSAR models to estimate logP (lipophilicity) and pKa (ionization state).
- Simulate metabolic pathways with CYP450 enzyme docking .
- Predict blood-brain barrier permeability via molecular dynamics simulations .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., varying IC₅₀ values), cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and ensure batch-to-batch consistency via QC protocols .
- Data Reproducibility : Document solvent purity, temperature gradients, and catalyst aging effects to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
